molecular formula C7H7FS B1597268 2-Fluorobenzyl mercaptan CAS No. 72364-46-6

2-Fluorobenzyl mercaptan

Cat. No. B1597268
CAS RN: 72364-46-6
M. Wt: 142.2 g/mol
InChI Key: UMJTYEUXQGJEIZ-UHFFFAOYSA-N
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Description

2-Fluorobenzyl mercaptan, also known as o-Fluorotoluene-α-thiol or (2-Fluorophenyl)methanethiol, is a chemical compound with the formula C₇H₇FS . Its molecular weight is 142.2 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzyl mercaptan consists of a benzene ring with a fluorine atom and a mercaptan group attached . The exact mass and monoisotopic mass of the compound are 142.02524956 g/mol .


Physical And Chemical Properties Analysis

2-Fluorobenzyl mercaptan has a molecular weight of 142.20 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Synthesis and Biological Evaluation of Anticonvulsant Agents

A study by Liu et al. (2016) in the journal Molecules explored the synthesis of benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating their anticonvulsant activity and neurotoxicity. Though not directly using 2-Fluorobenzyl mercaptan, this research is significant in understanding the potential medicinal applications of related mercaptan compounds (Liu, Zhang, Jin, & Quan, 2016).

2. Novel Benzyl Mercaptan as a Recyclable Odorless Substitute

Matoba, Kajimoto, and Node (2007) developed 2,4,6-Trimethoxybenzyl mercaptan as an odorless substitute for hydrogen sulfide, demonstrating its application in Michael addition and the synthesis of alkanethiols. This innovation suggests potential uses for benzyl mercaptan derivatives in chemistry (Matoba, Kajimoto, & Node, 2007).

3. Antitumor Activity and Metabolism

The study by Pan et al. (2013) in Drug Metabolism and Disposition investigated Bis(4-fluorobenzyl)trisulfide, a compound related to 2-Fluorobenzyl mercaptan, revealing its metabolism in red blood cells and the formation of hemoglobin adducts. This research highlights the biomedical implications and potential therapeutic uses of such compounds (Pan, Gu, Sun, Chen, Zhou, Zeng, & Jiang, 2013).

4. Solid Phase Extraction-Preconcentration and HPLC Determination

Parham and Khoshnam (2013) introduced a method using copper oxide nanoparticles for the extraction and preconcentration of mercaptans like 2-mercaptobenzimidazole, demonstrating the analytical chemistry applications of mercaptans and related compounds (Parham & Khoshnam, 2013).

5. Thio-Click Modification of Polymers

Gress, Völkel, and Schlaad (2007) researched the radical addition of mercaptans onto poly[2-(3-butenyl)-2-oxazoline], a process termed "thio-click" reaction. This study shows the potential of mercaptans in the field of polymer chemistry and materials science (Gress, Völkel, & Schlaad, 2007).

Safety And Hazards

2-Fluorobenzyl mercaptan is considered hazardous. It is classified as having acute toxicity, both oral and inhalation . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity, with the respiratory system being a target organ .

Relevant Papers

One relevant paper discusses the toxicity of mercaptans, including 2-Fluorobenzyl mercaptan . Another paper discusses the direct C-S bond functionalization of benzyl mercaptan . These papers provide valuable insights into the properties and potential applications of 2-Fluorobenzyl mercaptan.

properties

IUPAC Name

(2-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJTYEUXQGJEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334870
Record name 2-Fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)methanethiol

CAS RN

72364-46-6
Record name 2-Fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Green, MY Fosso, AS Mayhoub… - Bioorganic & medicinal …, 2019 - Elsevier
… Finally, refluxing an ethanolic solution of 4-nitrobenzylbromide with benzyl mercaptan, 4-bromobenzyl mercaptan, 4-chlorobenzyl mercaptan, 4-chloro-2-fluorobenzyl mercaptan, or …
Number of citations: 11 www.sciencedirect.com

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